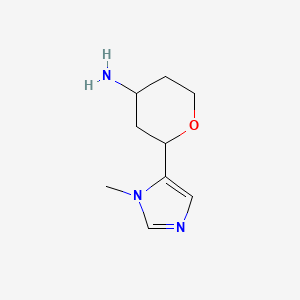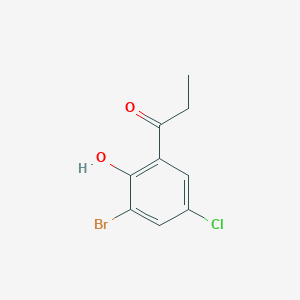
1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one is a halogenated aromatic ketone with the molecular formula C9H8BrClO2. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, along with a propanone side chain. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-chlorophenylpropan-1-one using liquid bromine in the presence of a solvent and a catalyst. The reaction is typically carried out at a controlled temperature of around 15°C for 2.5 hours .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control using techniques like NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ketone can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions can yield various substituted phenylpropanones.
- Oxidation can produce corresponding carboxylic acids.
- Reduction can yield alcohol derivatives.
Scientific Research Applications
1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of halogen and hydroxyl groups enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to specific enzymes or receptors, influencing their activity and leading to desired biological effects .
Comparison with Similar Compounds
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar structure with bromine and chlorine substitutions but differs in the position of the bromine atom.
3-Bromo-5-chloro-2-hydroxyacetophenone: Shares the same halogen and hydroxyl substitutions but lacks the propanone side chain.
Properties
Molecular Formula |
C9H8BrClO2 |
|---|---|
Molecular Weight |
263.51 g/mol |
IUPAC Name |
1-(3-bromo-5-chloro-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8BrClO2/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,13H,2H2,1H3 |
InChI Key |
FUVWMWBWOXKIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
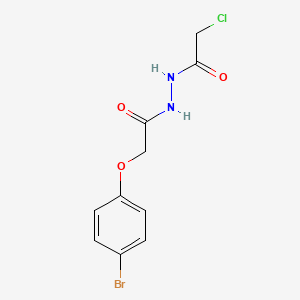
![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)


![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
![2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15273476.png)
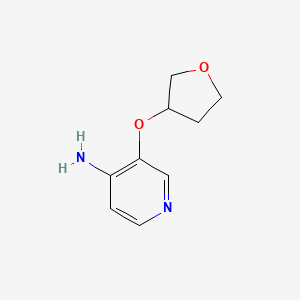
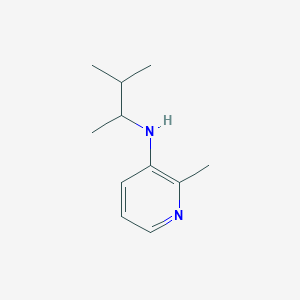

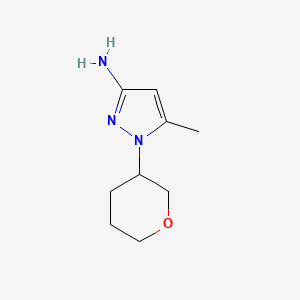
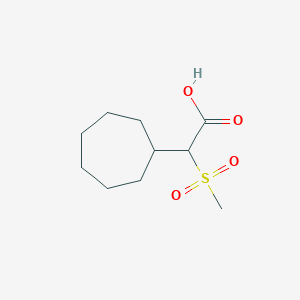
amine](/img/structure/B15273507.png)
